molecular formula C7H4BBrClF3O2 B1521937 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid CAS No. 957120-85-3

3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid

Cat. No. B1521937
M. Wt: 303.27 g/mol
InChI Key: DBIZIJSYGAIRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” is a type of organoboron compound. Organoboron compounds are highly valuable building blocks in organic synthesis . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .


Synthesis Analysis

The synthesis of “3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” and similar compounds often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” can be represented by the formula CHBBrFO . The exact mass is 267.951813 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” and similar compounds have been studied extensively. They were characterized by 1 H, 13 C, 11 B and 19 F NMR spectroscopy . The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations .

Scientific Research Applications

Catalysis and Organic Synthesis

Phenylboronic acids, including derivatives with halogen and trifluoromethyl substituents, are utilized as catalysts or intermediates in organic synthesis. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, aiding in peptide synthesis (Wang, Lu, & Ishihara, 2018). This showcases the utility of phenylboronic acids in facilitating bond formation crucial for developing pharmaceuticals and complex organic molecules.

Crystal Engineering and Material Science

Phenylboronic acids also find applications in crystal engineering and the development of novel materials. The crystal structures of various halophenylboronic acids have been characterized, revealing insights into their potential for constructing supramolecular architectures (Shimpi, Seethalekshmi, & Pedireddi, 2007). Such structural information is pivotal for designing materials with specific properties, including porosity, optical activity, and reactivity.

Antibacterial Activity

Research on (trifluoromethoxy)phenylboronic acids has explored their physicochemical, structural, and antimicrobial properties. These studies provide insights into the antibacterial potency of boronic acids against common pathogens such as Escherichia coli and Bacillus cereus, offering a potential pathway for developing new antibacterial agents (Adamczyk-Woźniak et al., 2021).

Green Chemistry and Sustainable Processes

The development of easily recyclable catalysts, such as 3,5-bis(perfluorodecyl)phenylboronic acid, for direct amide condensation reactions represents an advance in green chemistry. These catalysts support the creation of more sustainable chemical processes by minimizing waste and facilitating catalyst recovery (Ishihara, Kondo, & Yamamoto, 2001).

Pharmaceutical and Medicinal Chemistry

Phenylboronic acids play roles in the synthesis of pharmaceuticals and exploration of medicinal chemistry. For instance, Suzuki cross-coupling reactions involving arylboronic acids have been used to synthesize various derivatives with potential pharmacological activities, highlighting the versatility of phenylboronic acids in drug discovery (Ikram et al., 2015).

Safety And Hazards

“3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” and similar compounds may cause respiratory irritation and skin irritation . If swallowed or in contact with skin, it is recommended to call a poison center or doctor/physician. It is also advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of “3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” and similar compounds involve their potential applications in various fields. For example, they can be used in the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction . They can also be used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .

properties

IUPAC Name

[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BBrClF3O2/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14)15/h1-2,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIZIJSYGAIRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1Cl)Br)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BBrClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659381
Record name [3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid

CAS RN

957120-85-3
Record name B-[3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957120-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
Reactant of Route 3
3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
Reactant of Route 5
3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
Reactant of Route 6
3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.